2-(6-Chloropyridazin-3-yl)phthalazin-1-one

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen bond donor count

2-(6-Chloropyridazin-3-yl)phthalazin-1-one (CAS 307324-40-9, molecular formula C12H7ClN4O, molecular weight 258.66 g/mol) is a heterocyclic compound belonging to the phthalazinone derivative class. Its structure features a phthalazin-1-one core directly N-substituted with a 6-chloropyridazine ring via an N–N linkage, distinguishing it from O-linked or C-linked analogs.

Molecular Formula C12H7ClN4O
Molecular Weight 258.67
CAS No. 307324-40-9
Cat. No. B2561937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)phthalazin-1-one
CAS307324-40-9
Molecular FormulaC12H7ClN4O
Molecular Weight258.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl
InChIInChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H
InChIKeySBCPTGUFVCCGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyridazin-3-yl)phthalazin-1-one (CAS 307324-40-9) – Structural Identity and Compound Class for Procurement


2-(6-Chloropyridazin-3-yl)phthalazin-1-one (CAS 307324-40-9, molecular formula C12H7ClN4O, molecular weight 258.66 g/mol) is a heterocyclic compound belonging to the phthalazinone derivative class . Its structure features a phthalazin-1-one core directly N-substituted with a 6-chloropyridazine ring via an N–N linkage, distinguishing it from O-linked or C-linked analogs. Phthalazinone derivatives are widely investigated as kinase inhibitors (e.g., VEGFR-2, DYRK1A, GSK3), PARP inhibitors, and phosphodiesterase modulators [1]. This specific chloro-pyridazinyl substitution pattern is designed to engage hinge-binding regions of kinase ATP pockets while the phthalazinone carbonyl serves as a key hydrogen bond acceptor [2].

Why a Generic Phthalazinone Cannot Substitute for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one in Target-Focused Research


The direct N–N linkage between the phthalazinone and 6-chloropyridazine rings in this compound creates a unique donor–acceptor spatial arrangement that is absent in common phthalazinone analogs such as 4-chloro-2H-phthalazin-1-one (CAS 21567-05-5) or 1-chlorophthalazine . In the more extensively studied O-linked analog 2-((6-chloropyridazin-3-yl)oxy)quinoxaline (CAS 1065484-80-1), the quinoxaline core and ether oxygen linker produce a markedly different hydrogen-bonding profile: the N–N linked target has 1 H-bond donor and 5 acceptors (predicted), while the O-linked comparator has 0 donors and 5 acceptors [1]. This difference affects kinase hinge-binding geometry, as demonstrated by SAR studies on pyridazinone–phthalazinone hybrids where the N-substitution pattern dictated selectivity between GSK3 and DYRK1A isoforms [2]. Substituting a generic phthalazinone or a non-specific chloropyridazine building block therefore risks losing the precise vector alignment required for target engagement in kinase inhibitor programs.

Quantitative Differentiation Evidence for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one vs. Closest Structural Analogs


N–N vs. O-Linker: Hydrogen Bond Donor Capacity Differentiates Target Compound from 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline

The target compound, 2-(6-chloropyridazin-3-yl)phthalazin-1-one, possesses one hydrogen bond donor (the phthalazinone NH/lactam proton) compared to zero hydrogen bond donors in its closest commercially available structural analog, 2-((6-chloropyridazin-3-yl)oxy)quinoxaline (CAS 1065484-80-1) [1]. Both compounds share the same molecular formula (C12H7ClN4O) and molecular weight (258.66 g/mol), but the N–N linkage in the target compound vs. the O-linker in the comparator fundamentally alters the hydrogen bond donor capacity critical for kinase hinge-region interactions .

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen bond donor count

LogP and Topological Polar Surface Area Differentiation vs. 4-Chloro-2H-phthalazin-1-one: Implications for Membrane Permeability

Compared to the minimal phthalazinone scaffold 4-chloro-2H-phthalazin-1-one (C8H5ClN2O, MW 180.59), the target compound has a larger topological polar surface area (tPSA) and increased lipophilicity due to the appended chloropyridazine ring. While experimentally measured LogP/logD values for the target compound are not available in the public domain from non-excluded sources, computed descriptors indicate XLogP3 ≈ 1.7–2.1 and tPSA ≈ 60–65 Ų for N-linked phthalazinone-pyridazine hybrids, vs. tPSA ≈ 41.5 Ų for the minimal 4-chloro-2H-phthalazin-1-one scaffold [1]. This places the target compound in a more favorable range for blood-brain barrier penetration potential while retaining sufficient polarity for aqueous solubility [2].

Drug-likeness ADME prediction CNS penetration potential

Kinase Selectivity Potential: DYRK1A vs. GSK3 Inhibition Distinction Inferred from Pyridazinone–Phthalazinone SAR

Although direct enzymatic IC50 data for 2-(6-chloropyridazin-3-yl)phthalazin-1-one against specific kinases are not available in non-excluded primary sources, class-level SAR from Elagawany et al. (2013) demonstrates that N-substituted phthalazinone–pyridazinone hybrids can achieve differential inhibition of DYRK1A versus GSK3 based on the N-substituent identity and linker geometry [1]. Compounds in this series showed IC50 values ranging from sub-micromolar to >10 µM depending on the substituent, with N-aryl phthalazinones generally favoring DYRK1A over GSK3 [1]. Separately, a BindingDB entry (BDBM50567080, CHEMBL4874923) reports a DYRK1A IC50 of 138 nM for a structurally related compound, suggesting that the 6-chloropyridazin-3-yl pharmacophore is compatible with DYRK1A active site engagement [2]. In contrast, established DYRK1A inhibitors such as INDY (IC50 ≈ 240 nM) and Leucettine L41 (IC50 ≈ 40 nM) represent alternative chemotypes with different selectivity fingerprints [3].

DYRK1A inhibitor GSK3 selectivity Kinase profiling

Computed Physicochemical Property Divergence from PARP-Focused Phthalazinones: Rotatable Bond Count and Structural Complexity

The target compound (MW 258.66, 2 rotatable bonds, 3 rings, 18 heavy atoms) occupies a chemical space intermediate between fragment-sized phthalazinones and fully elaborated PARP inhibitors such as olaparib (MW 434.46, 6 rotatable bonds, 4 rings, 32 heavy atoms) [1]. The low rotatable bond count (2) and moderate complexity (complexity score ~280) make the target compound a more suitable starting point for fragment-based or lead-like screening campaigns compared to the more complex, lead-like space occupied by clinically advanced phthalazinone PARP inhibitors [2]. In the ZINC database, the compound is listed as ZINC126645 and classified in the 'CDAB' tranche, indicating commercial availability for screening collection procurement [3].

Chemical library design Fragment-like vs. lead-like space Molecular complexity

Chlorine Substituent Positional Differentiation: 6-Chloro vs. 3-Chloro Pyridazine Regioisomers and Their Impact on Reactivity for Derivatization

The 6-chloro substituent on the pyridazine ring provides a strategic synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This is a shared feature among 6-chloropyridazine-containing compounds, but the specific N–N linkage to the phthalazinone ring in the target compound positions the chlorine at a distinct distance and electronic environment compared to 3-chloropyridazine isomers or O-linked analogs [1]. In the O-linked analog 2-((6-chloropyridazin-3-yl)oxy)quinoxaline, the ether oxygen modifies the electronic properties of the pyridazine ring (inductive electron withdrawal), potentially altering SNAr reactivity at the 6-chloro position. Published methods for Suzuki–Miyaura coupling of 2-(6-chloropyridazin-3-yl)-containing scaffolds confirm the synthetic utility of this substructure for generating diverse compound libraries with yields ranging from 64 to 85% [2]. In contrast, 3-chloropyridazine analogs (e.g., 3-chloro-6-hydrazinopyridazine) undergo different regioselective transformations, limiting their interchangeability as synthetic building blocks [3].

Synthetic intermediate Cross-coupling handle Medicinal chemistry diversification

Best Research and Industrial Application Scenarios for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one (CAS 307324-40-9)


Kinase Inhibitor Hit-Finding and Lead Optimization Programs Targeting DYRK1A or GSK3

Based on published SAR demonstrating that N-substituted phthalazinone–pyridazinone hybrids can differentially inhibit DYRK1A and GSK3 [1], this compound is a suitable entry point for kinase inhibitor hit-finding campaigns. Its structural differentiation from PARP-focused phthalazinones (e.g., olaparib) makes it particularly valuable for laboratories seeking to avoid cross-reactivity with the PARP target class while exploring kinase selectivity [2]. The 6-chloropyridazine moiety provides a vector for subsequent library synthesis via Suzuki coupling [3].

Fragment-to-Lead Chemical Library Procurement for CNS Drug Discovery Screening

With predicted physicochemical properties (tPSA ≈ 60–65 Ų, predicted LogP ≈ 1.7–2.1, HBD = 1, MW = 258.66) that fall within established CNS drug-likeness parameters [1], this compound is well-suited for inclusion in CNS-targeted screening collections. Its low rotatable bond count (2) and moderate complexity differentiate it from larger, more flexible clinical candidates, making it appropriate for fragment-based or lead-like screening cascades where ligand efficiency metrics are prioritized [2].

Chemical Biology Tool Compound for Profiling Phthalazinone Scaffold Selectivity Across Kinase vs. PARP Target Classes

The compound's distinct N–N linked phthalazinone–pyridazine scaffold places it structurally between classical PARP inhibitor phthalazinones and pyridazine-based kinase inhibitors. This makes it a valuable chemical probe for profiling scaffold-driven selectivity across these target classes in panel screening experiments [1]. Its commercial availability and inclusion in the ZINC screening database (ZINC126645) facilitate rapid procurement for such profiling studies [2].

Synthetic Building Block for Diversification via SNAr or Cross-Coupling at the 6-Chloro Position

The 6-chloropyridazine substituent serves as a reactive handle for generating diverse analog libraries through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Published precedent for Suzuki–Miyaura coupling on related 6-chloropyridazin-3-yl substrates demonstrates 64–85% yields [1], supporting the compound's utility as a versatile synthetic intermediate for medicinal chemistry programs that require rapid SAR exploration around the pyridazine ring.

Quote Request

Request a Quote for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.